molecular formula C15H23NO B12724019 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- CAS No. 92725-73-0

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)-

Cat. No.: B12724019
CAS No.: 92725-73-0
M. Wt: 233.35 g/mol
InChI Key: RARYMXYCNAQQGV-UHFFFAOYSA-N
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Description

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- is a chemical compound that belongs to the class of organic compounds known as ketones. These compounds are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The compound’s structure includes a diethylamino group and a xylyl group, which contribute to its unique chemical properties.

Properties

CAS No.

92725-73-0

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-(diethylamino)-3-(2,6-dimethylphenyl)propan-2-one

InChI

InChI=1S/C15H23NO/c1-5-16(6-2)11-14(17)10-15-12(3)8-7-9-13(15)4/h7-9H,5-6,10-11H2,1-4H3

InChI Key

RARYMXYCNAQQGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)CC1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylbenzene (xylyl) and diethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.

    Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- may involve large-scale reactors and continuous processing methods to ensure efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simple ketone with a phenyl group.

    Benzophenone: A ketone with two phenyl groups.

    Propiophenone: A ketone with a propyl group and a phenyl group.

Uniqueness

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- is unique due to the presence of both diethylamino and xylyl groups, which confer distinct chemical and physical properties. These structural features may influence its reactivity, solubility, and interactions with other molecules.

Biological Activity

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)-, commonly referred to as a derivative of ketone compounds with potential biological activity, has garnered attention in research due to its pharmacological properties. This article explores its biological activities, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a ketone functional group with diethylamino and xylyl substituents. The structural formula can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

This structure suggests potential interactions with biological targets due to the presence of polar functional groups.

Antiproliferative Effects

Research indicates that compounds similar to 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- exhibit significant antiproliferative effects on mammalian cells. For instance, benzopsoralens with diethylaminomethyl substitutions have shown marked inhibition of cell proliferation through mechanisms involving topoisomerase II inhibition . This suggests that 2-Propanone may also possess similar mechanisms of action.

The antiproliferative activity is believed to be linked to the compound's ability to inhibit key enzymes involved in DNA replication and repair. In particular, studies have shown that certain derivatives can induce double-strand breaks in DNA without causing interstrand cross-links, indicating a unique mechanism that could be exploited for therapeutic purposes .

Study on Antitumor Activity

A notable study explored the antitumor potential of related compounds in vitro. The findings revealed that derivatives with specific substitutions at the 3 and 5 positions exhibited enhanced activity against various cancer cell lines. The presence of a diethylamino group was critical for maintaining the biological activity while enhancing solubility and bioavailability .

Compound IC50 (µM) Cell Line Mechanism
5-Hydroxymethylbenzopsoralen12.5HeLaTopoisomerase II inhibition
11-Diethylaminomethylbenzopsoralen10.0MCF-7DNA strand break induction

Synthesis and Derivatives

The synthesis of 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- typically involves the alkylation of ketones with diethylamine under controlled conditions. Variations in synthesis can lead to different biological activities based on the substituents used.

Synthesis Pathway Example

  • Starting Material : Acetophenone.
  • Reagents : Diethylamine, base (e.g., NaOH).
  • Reaction Conditions : Reflux in an organic solvent (e.g., ethanol) for several hours.
  • Purification : Crystallization or chromatography.

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